Lead arsenate

Description

Properties

IUPAC Name |

hydrogen arsorate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Pb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRBYRMOUPAKLM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

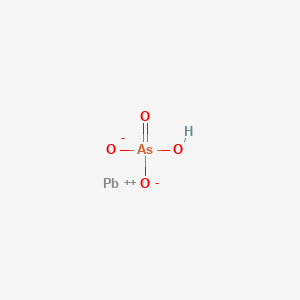

O[As](=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbHAsO4, AsHO4Pb | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead hydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_hydrogen_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042092 | |

| Record name | Lead arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead arsenate is a white powder. It is insoluble in water. It is toxic by skin absorption, inhalation and by ingestion., ODOURLESS WHITE HEAVY POWDER. | |

| Record name | LEAD ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in nitric acid, alkalies, Solubility in water, g/100ml: 0.0003 (none) | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.79 at 59 °F (USCG, 1999) - Denser than water; will sink, 5.943 g/cu cm, Relative density (water = 1): 5.8 | |

| Record name | LEAD ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Lead arsenate was a commonly used insecticide during the first half of the 20th century, particularly in deciduous tree fruit orchards. Antimony is cotransported with As during the ore refining process and could occur as an impurity in commercial lead arsenate products. | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White monoclinic crystals | |

CAS No. |

3687-31-8; 10102-48-4; 7645-25-2; 7784-40-9, 7645-25-2, 7784-40-9 | |

| Record name | LEAD ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007645252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead hydrogen arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9AI2R9EWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

280 °C (decomposes) | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Legacy of Lead Arsenate: An In-depth Technical Guide to its History as an Insecticide in Apple Orchards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, application, and toxicological impact of lead arsenate as an insecticide in apple orchards. The extensive use of this inorganic pesticide for over half a century has left a lasting legacy of environmental contamination and continues to be a subject of scientific research. This document details the quantitative aspects of its use, the experimental protocols for its detection and toxicity assessment, and the molecular pathways affected by its constituent elements, lead and arsenic.

A History of Dominance and Decline

Lead arsenate (PbHAsO₄) was first introduced in 1892 to combat the gypsy moth.[1] By the late 1890s, it had become the primary weapon for apple growers against the destructive codling moth (Cydia pomonella), whose larvae could decimate entire crops.[2][3][4] Its popularity stemmed from its high efficacy, persistence on foliage, ease of use, and low cost.[2][3][4] For over six decades, multiple applications of lead arsenate were a standard practice in apple orchards across the United States and other parts of the world.[2][5]

The use of lead arsenate peaked in the 1940s.[2] However, its extensive and continuous application led to the development of resistance in codling moth populations.[2][3] This resistance prompted growers to increase the frequency and concentration of applications, exacerbating the environmental load of lead and arsenic.[2] The advent of synthetic organic pesticides, most notably DDT in the late 1940s, offered a more effective and, at the time, seemingly safer alternative, leading to a gradual decline in lead arsenate use.[1][2] The United States Environmental Protection Agency (EPA) officially banned all insecticidal uses of lead arsenate on August 1, 1988, due to concerns about its environmental persistence and health risks.[2][5]

Quantitative Overview of Lead Arsenate Application and Contamination

The widespread and intensive use of lead arsenate resulted in significant contamination of orchard soils. The following tables summarize key quantitative data related to its application and the resulting environmental burden.

| Metric | Value | Year(s) | Source |

| U.S. Consumption Rate | 29.1 million pounds | 1929 | [2] |

| Peak U.S. Consumption Rate | 86.4 million pounds | 1944 | [2] |

| U.S. Consumption Rate | 3.9 million pounds | 1973 | [2] |

Table 1: U.S. Consumption of Lead Arsenate

| Application Parameter | Value | Time Period | Source |

| Initial Application Rate | 2 to 4 pounds per 100 gallons of water | Early 1900s | [2] |

| Applications per Season | 1 to 3, increasing to 5 to 6 over time | Early to mid-1900s | [2] |

| Recommended Rate for Codling Moth | 3 pounds of active ingredient per 100 gallons | 1966 | [2] |

Table 2: Typical Application Rates of Lead Arsenate in Apple Orchards

| Location | Arsenic (ppm) | Lead (ppm) | Source |

| Mint Spring Recreational Park, VA | 65.2 (average) | 354.5 (average) | [6][7] |

| Snead Farm, VA | 107.6 (average) | 442.3 (average) | [6][7] |

| New Hampshire Orchards (surface soil) | Up to 80 | Up to 600 | [8] |

| Washington State (former orchards) | > 20 (cleanup level) | > 250 (cleanup level) | [9] |

Table 3: Lead and Arsenic Soil Contamination in Former Apple Orchards

Experimental Protocols

This section details the methodologies for key experiments related to the analysis of lead and arsenic in orchard soils and the assessment of their bioavailability.

Analysis of Lead and Arsenic in Soil by Atomic Absorption Spectroscopy (AAS)

This protocol describes the digestion of soil samples for the subsequent determination of total lead and arsenic concentrations using Atomic Absorption Spectroscopy.

Materials:

-

Drying oven

-

2 mm sieve

-

Digestion vessels

-

Fume hood

-

Nitric acid (HNO₃), concentrated and 1:1 solution

-

Hydrogen peroxide (H₂O₂), 30%

-

Deionized water

-

Whatman No. 41 filter paper (or equivalent)

-

Atomic Absorption Spectrophotometer

Procedure:

-

Sample Preparation: Air-dry the soil sample and then place it in a drying oven at 90°C. Once dry, sieve the soil through a 2 mm sieve to remove larger debris. Homogenize the sieved sample thoroughly.

-

Digestion: a. Weigh 1-2 g of the prepared soil sample and transfer it to a digestion vessel. b. Under a fume hood, add 10 mL of 1:1 HNO₃ to the sample, mix the slurry, and cover the vessel with a watch glass. c. Heat the sample to 95°C ± 5°C and reflux for 10-15 minutes without boiling. d. Allow the sample to cool, then add 5 mL of concentrated HNO₃. Replace the cover and reflux for 30 minutes. Repeat this step if brown fumes are still being generated. e. After cooling, add 2 mL of deionized water and 3 mL of 30% H₂O₂. Return the covered vessel to the heat source and warm gently. f. Continue heating until the volume is reduced to approximately 5 mL.

-

Final Preparation and Analysis: a. After cooling, dilute the digestate to 50 mL with deionized water. b. Remove any particulates by filtering through Whatman No. 41 filter paper. c. The sample is now ready for analysis of lead and arsenic concentrations using an Atomic Absorption Spectrophotometer according to the instrument's operating manual.

In-Vitro Bioaccessibility (IVBA) Assay for Lead and Arsenic in Soil

This protocol outlines an in-vitro method to estimate the bioaccessibility of lead and arsenic in soil, simulating the conditions of the human stomach.

Materials:

-

Soil sample, dried and sieved to <150 µm

-

Extraction fluid: 0.4 M glycine in deionized water, adjusted to pH 1.5 with trace metal grade hydrochloric acid (HCl)

-

Rotary extractor set at 37°C

-

0.45 µm filters

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Procedure:

-

Sample Preparation: One gram of the dried and sieved (<150 µm) soil sample is used for the extraction.

-

Extraction: a. Place the 1 g soil sample in an extraction bottle with 100 mL of the buffered glycine-hydrochloric acid solution. b. Place the bottle in a rotary extractor set at 37 ± 2°C for 1 hour.

-

Analysis: a. After extraction, filter the resulting extract through a 0.45 µm filter. b. Analyze the filtered extract for lead and/or arsenic concentrations using ICP-MS or ICP-OES.

-

Calculation of IVBA: a. Determine the total concentration of lead and arsenic in the <150 µm soil fraction using a strong acid digestion method (e.g., BC SALM). b. The in-vitro bioaccessibility is calculated as: IVBA (%) = (Concentration in extract / Total concentration in soil) x 100

Signaling Pathways and Molecular Mechanisms of Toxicity

The toxicity of lead arsenate is attributable to both its lead and arsenic components, which affect distinct yet sometimes overlapping cellular signaling pathways.

Lead: Disruption of Calcium Signaling

Lead's toxicity is significantly mediated by its ability to mimic calcium (Ca²⁺). Due to their similar ionic radii, lead ions (Pb²⁺) can compete with and displace Ca²⁺ from its binding sites on various proteins, thereby disrupting normal cellular signaling.

Caption: Lead's interference with calcium-dependent signaling pathways.

As illustrated, lead directly binds to and alters the function of key calcium-binding proteins such as Calmodulin, Protein Kinase C (PKC), and Synaptotagmin I.[10][11][12][13] This disruption can lead to impaired neurotransmitter release and other neurological deficits.[12][14]

Arsenic: Modulation of NF-κB and Nrf2 Signaling

Arsenic exerts its toxicity through complex interactions with cellular signaling pathways, notably the NF-κB and Nrf2 pathways, often in a dose-dependent manner.

At high concentrations, arsenite can inhibit the activation of the transcription factor NF-κB by binding to a critical cysteine residue (Cys-179) in the activation loop of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor IκBα.[2] However, at lower concentrations, arsenite has been shown to activate NF-κB, which is correlated with the degradation of IκBα.[3]

Caption: Dual effect of arsenic on the NF-κB signaling pathway.

Arsenic activates the Nrf2 antioxidant response pathway through a non-canonical, p62-dependent mechanism. It achieves this by inhibiting autophagic flux, leading to the accumulation of p62, which then sequesters Keap1, the negative regulator of Nrf2. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[1][8][15][16][17]

Caption: Arsenic-induced activation of the Nrf2 pathway via autophagy inhibition.

Logical Workflow: From Orchard to Health Risk Assessment

The historical use of lead arsenate in apple orchards has necessitated a clear workflow for assessing the potential risks to human health, particularly in areas where former orchards have been redeveloped.

Caption: Workflow for assessing health risks from lead arsenate in former orchards.

This workflow highlights the key steps from identifying potentially contaminated sites to making informed decisions about remediation based on scientific evidence. The integration of historical land use data with modern analytical and toxicological methods is crucial for managing the long-term consequences of lead arsenate application.

References

- 1. Arsenic Inhibits Autophagic Flux, Activating the Nrf2-Keap1 Pathway in a p62-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappa B activation by arsenite through reaction with a critical cysteine in the activation loop of Ikappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low Levels of Arsenite Activates Nuclear Factor-κB and Activator Protein-1 in Immortalized Mesencephalic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alsglobal.com [alsglobal.com]

- 6. rais.ornl.gov [rais.ornl.gov]

- 7. Arsenite stabilizes IkappaBalpha and prevents NF-kappaB activation in IL-1 beta-stimulated Caco-2 cells independent of the heat shock response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Discoveries and Ambiguities of Nrf2 and ATF3 Signaling in Environmental Arsenic-Induced Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Lead and Calcium – Lead Poisoning [sites.tufts.edu]

- 11. Lead Calcium Signaling Disruption → Area → Sustainability [esg.sustainability-directory.com]

- 12. Pathways – Lead Poisoning [sites.tufts.edu]

- 13. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synaptotagmin I is a molecular target for lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of the Nrf2 Pathway by Inorganic Arsenic in Human Hepatocytes and the Role of Transcriptional Repressor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Arsenic-Mediated Activation of the Nrf2-Keap1 Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Lead Hydrogen Arsenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead hydrogen arsenate (PbHAsO₄), also known as acid lead arsenate, is an inorganic compound that was historically used extensively as an insecticide.[1][2] Its efficacy against a range of agricultural pests led to its widespread application in the early to mid-20th century. However, due to its high toxicity and environmental persistence, its use has been largely discontinued in many parts of the world. This guide provides a comprehensive overview of the chemical properties and synthesis of lead hydrogen arsenate, intended for a scientific audience.

Chemical Properties

Lead hydrogen arsenate is a white, odorless, heavy powder.[3] It is sparingly soluble in water but is soluble in nitric acid and alkali solutions.[1] The compound decomposes upon heating to approximately 280°C, releasing toxic fumes.[1]

Quantitative Data

The key physicochemical properties of lead hydrogen arsenate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | PbHAsO₄ | [1] |

| Molar Mass | 347.1 g/mol | [1] |

| Appearance | White solid | [1] |

| Density | 5.943 g/cm³ | [1] |

| Melting Point | Decomposes at 280°C | [1] |

| Solubility in Water | Insoluble | [1] |

Synthesis of Lead Hydrogen Arsenate

The primary method for the synthesis of lead hydrogen arsenate is through a precipitation reaction involving a soluble lead (II) salt, typically lead (II) nitrate, and arsenic acid.[1] The reaction proceeds as follows:

Pb(NO₃)₂(aq) + H₃AsO₄(aq) → PbHAsO₄(s) + 2HNO₃(aq)[1]

This reaction results in the formation of a solid precipitate of lead hydrogen arsenate.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol details a method for the laboratory synthesis of lead hydrogen arsenate.

Materials:

-

Lead (II) nitrate (Pb(NO₃)₂)

-

Arsenic acid (H₃AsO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of lead (II) nitrate by dissolving a stoichiometric amount of the salt in distilled water.

-

Prepare a solution of arsenic acid by diluting the concentrated acid to the desired concentration with distilled water.

-

-

Precipitation:

-

Slowly add the arsenic acid solution to the lead (II) nitrate solution while stirring continuously.

-

A white precipitate of lead hydrogen arsenate will form immediately.

-

Continue stirring for a sufficient period to ensure complete reaction.

-

-

Isolation and Purification:

-

Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with distilled water to remove any unreacted starting materials and byproducts, such as nitric acid.

-

Continue washing until the filtrate is neutral to litmus paper.

-

-

Drying:

-

Carefully transfer the filtered solid to a pre-weighed watch glass or evaporating dish.

-

Dry the product in a drying oven at a low temperature (e.g., 60-80°C) to a constant weight.

-

-

Characterization:

-

The final product can be characterized by techniques such as X-ray diffraction (XRD) to confirm its crystalline structure and elemental analysis to determine its purity.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of lead hydrogen arsenate.

Caption: Experimental workflow for the synthesis of lead hydrogen arsenate.

Safety and Handling

Lead hydrogen arsenate is highly toxic if ingested or inhaled and can be absorbed through the skin. It is a known carcinogen. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. Waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and synthesis of lead hydrogen arsenate. The information presented, including the quantitative data and experimental protocol, is intended to be a valuable resource for researchers and scientists. Due to its significant toxicity, extreme caution must be exercised when handling this compound.

References

The Core Toxicological Mechanisms of Lead Arsenate in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead arsenate, a historically significant insecticide, poses a persistent environmental health threat due to the dual toxicity of its components: lead (Pb) and arsenic (As). This technical guide provides a comprehensive analysis of the toxicological mechanisms of lead arsenate in mammalian systems. It delineates the compound's toxicokinetics, including its absorption, distribution, metabolism, and excretion, and delves into the intricate toxicodynamic pathways it disrupts. The primary mechanisms of toxicity involve the induction of severe oxidative stress, potent inhibition of critical enzymes, initiation of apoptosis, and significant disruption of neurological and reproductive functions. This document synthesizes quantitative data from numerous studies, details relevant experimental protocols, and provides visual representations of key molecular pathways and workflows to offer a thorough resource for the scientific community.

Introduction

Lead arsenate (PbHAsO₄) is an inorganic heavy metal pesticide once used extensively in agriculture.[1] Although its use has been largely discontinued, its persistence in soil, particularly in former orchards, means it continues to be a source of environmental contamination and potential exposure for mammals, including humans.[2][3] The compound's toxicity is a composite of the individual toxicities of lead and pentavalent arsenic, both of which are systemic toxicants affecting multiple organ systems.[4] Understanding the molecular and cellular mechanisms underlying lead arsenate poisoning is critical for risk assessment, diagnostics, and the development of potential therapeutic interventions. This guide will explore these mechanisms in detail, focusing on the synergistic and individual effects of lead and arsenic following exposure.

Toxicokinetics: The Journey of Lead Arsenate in the Body

The biological fate of lead arsenate is governed by its physical and chemical properties, primarily its low solubility in water.[5][6] This insolubility significantly influences its absorption and subsequent distribution.

Absorption

Lead arsenate can enter the body through ingestion, inhalation, or skin absorption.[5]

-

Ingestion: This is the most common route of environmental exposure. Due to its low solubility, gastrointestinal absorption is significantly lower than for more soluble forms of lead or arsenic.[5] In rabbits, for instance, the absorption of highly insoluble arsenic compounds like lead arsenate is reduced to 20-30%.[5][7] However, factors such as age and nutritional status can influence absorption rates; young animals and individuals with deficiencies in calcium, iron, or zinc may absorb a higher percentage of ingested lead.

-

Inhalation: Absorption via the respiratory tract depends on particle size. While smaller particles can be almost completely absorbed, larger particles are often cleared from the respiratory tract and subsequently swallowed, leading to gastrointestinal exposure.[8]

-

Dermal: Absorption through the skin is generally inefficient for inorganic lead and arsenic compounds compared to oral or inhalation routes.[5][8][9]

Distribution

Once absorbed, lead and arsenic are distributed throughout the body via the bloodstream.[6]

-

Lead (Pb): Lead in the blood is primarily found within red blood cells.[8] It is distributed to soft tissues such as the liver and kidneys, but its largest and most persistent burden is in bone, where it can substitute for calcium and has a half-life of 20 to 30 years.[10] In adults, approximately 94% of the total body burden of lead is found in the bones.[8] Lead can also cross the blood-brain barrier and the placenta, posing a significant risk to the central nervous system and developing fetuses.[11][12]

-

Arsenic (As): Arsenic is also distributed to various organs, including the liver, kidneys, and spleen.[13] Unlike lead, arsenic does not accumulate in bone to the same extent. Some animal species, notably rats, retain arsenic in their bodies for extended periods (up to 90 days), while in most other animals and humans, it is excreted more rapidly.[4][14]

Metabolism

-

Lead (Pb): Inorganic lead is not metabolized in the body. It forms complexes with various proteins and other ligands.[5][8]

-

Arsenic (As): The pentavalent arsenic (arsenate, As(V)) in lead arsenate is metabolized, primarily in the liver, through a reduction process to the more toxic trivalent form (arsenite, As(III)).[4][9] This is followed by a series of oxidative methylation steps, transforming inorganic arsenic into monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are then excreted.[9][15] The trivalent methylated intermediates, such as MMA³⁺, are considered to be highly potent inhibitors of certain enzymes.[15]

Excretion

Both lead and arsenic are primarily excreted from the body in the urine and feces.[5][8] Minor routes of excretion include sweat, hair, and breast milk.[8] The elimination of lead is slow and multiphasic, reflecting its release from different body compartments, particularly bone.[8] Arsenic is generally excreted more quickly, with most organic forms cleared within several days via the urine.[4][14]

Quantitative Toxicological Data

The following tables summarize key quantitative data related to lead arsenate and its components.

Table 1: Acute Toxicity Data

| Compound | Test Animal | Route of Administration | LD50 Value | Citation(s) |

|---|

| Lead Arsenate | Rat | Oral | 1050 mg/kg |[1] |

Table 2: Toxicokinetic Parameters

| Component | Parameter | Value | Species | Citation(s) |

|---|---|---|---|---|

| Lead (Inorganic) | Gastrointestinal Absorption (Adult) | 3-15% | Human, Monogastric Animals | [8] |

| Lead (Inorganic) | Gastrointestinal Absorption (Young) | 40-95% | Human, Animals | [8] |

| Lead (Inorganic) | Half-life in Blood | ~35 days | Human | |

| Lead (Inorganic) | Half-life in Soft Tissue | ~40 days | Human | |

| Lead (Inorganic) | Half-life in Bone | 20-30 years | Human | |

| Arsenic (Insoluble, e.g., Lead Arsenate) | Gastrointestinal Absorption | 20-30% | Rabbit | [5][7] |

| Arsenic (Dissolved Inorganic) | Gastrointestinal Absorption | 80-90% | Human, Animals |[9] |

Core Toxicodynamic Mechanisms

Lead arsenate exerts its toxicity through a multi-pronged assault on cellular structures and functions, primarily driven by enzyme inhibition, oxidative stress, and the induction of apoptosis.

Enzyme Inhibition

Both lead and arsenic have a high affinity for sulfhydryl (-SH) groups, which are essential for the function of many critical enzymes.[15]

-

Lead-Induced Inhibition: Lead's most well-known enzymatic target is δ-aminolevulinic acid dehydratase (ALAD) , a key enzyme in the heme biosynthesis pathway.[5] Inhibition of ALAD disrupts hemoglobin production and leads to anemia. Lead also inhibits other antioxidant enzymes like glutathione reductase (GR), glutathione peroxidase (GPX), and catalase (CAT), partly by binding to their sulfhydryl groups and by displacing essential zinc cofactors.[15]

-

Arsenic-Induced Inhibition: Trivalent arsenic (arsenite) and its methylated metabolites are potent inhibitors of enzymes containing thiol groups, especially dithiols. A primary target is the pyruvate dehydrogenase (PDH) complex , an essential enzyme in cellular respiration that converts pyruvate to acetyl-CoA.[16] By binding to the lipoic acid moiety of PDH, arsenic disrupts the citric acid cycle, impairing cellular respiration and reducing ATP generation.[15] Other affected enzymes include α-ketoglutarate dehydrogenase (KGDH), glutathione reductase, and thioredoxin reductase.[15][16]

Oxidative Stress

A central mechanism of both lead and arsenic toxicity is the generation of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses.[11]

This process unfolds as follows:

-

ROS Generation: Both metals can directly generate ROS, such as hydroperoxides and singlet oxygen.[11]

-

Antioxidant Depletion: Lead and arsenic deplete the cell's primary antioxidant, glutathione (GSH) , by binding directly to its sulfhydryl group.[15]

-

Inhibition of Antioxidant Enzymes: As mentioned above, key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) are inhibited, further weakening the cell's ability to neutralize free radicals.[15]

-

Cellular Damage: The resulting excess of ROS leads to widespread damage to cellular components through lipid peroxidation of membranes, protein damage, and DNA strand breaks.[11]

Induction of Apoptosis

Oxidative stress and direct mitochondrial damage caused by lead and arsenic are potent triggers of programmed cell death, or apoptosis.[17][18] This pathway is a critical component of their cytotoxicity.

The apoptotic cascade is initiated through the intrinsic (mitochondrial) pathway:

-

Mitochondrial Disruption: ROS generation causes depolarization of the mitochondrial membrane.[18]

-

Bcl-2 Family Regulation: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is shifted. Arsenic exposure increases Bax levels and decreases Bcl-2 levels.[18][19]

-

Cytochrome c Release: Bax translocates to the mitochondria, causing the release of cytochrome c into the cytoplasm.[18][20]

-

Caspase Activation: Cytochrome c activates a cascade of cysteine proteases known as caspases, with caspase-3 being a key executioner caspase.[17][21]

-

Cell Death: Activated caspase-3 cleaves cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.[17][21]

Caption: Mitochondrial-mediated apoptosis pathway induced by lead and arsenic.

Neurotoxicity

Both lead and arsenic are potent neurotoxicants that can cross the blood-brain barrier and accumulate in various brain regions, causing severe neurological damage.[11][22]

-

Lead: Impairs brain microvascular function and alters the blood-brain barrier.[5] It competitively inhibits NMDA receptors and protein kinase C, disrupting learning and memory.[5][12] Lead also interferes with neurotransmitter systems by impairing dopamine synthesis and blocking the release of acetylcholine.[5]

-

Arsenic: Causes cognitive impairments and has been shown to down-regulate NMDA receptor subunits in the hippocampus.[23] It can induce neuronal apoptosis and disrupt synaptic signaling and plasticity.[20][22]

Reproductive and Developmental Toxicity

Lead arsenate and its components adversely affect the reproductive system in both males and females.

-

Male Reproductive System: Exposure can lead to a significant decline in the weights of the testis and other reproductive organs, reduced daily sperm production, and decreased sperm density, motility, and viability.[24][25] These effects are linked to oxidative stress in reproductive organs and disruption of the hypothalamic-pituitary-testicular axis.[26][27] Combined exposure to lead and arsenic can exacerbate these toxic effects.[24][28]

-

Developmental Toxicity: Lead is a well-established developmental neurotoxicant.[11] Prenatal exposure can lead to irreversible cognitive deficits and behavioral problems.[12] Arsenic is also considered a developmental toxicant, with evidence suggesting it can cause adverse outcomes like low birth weight and spontaneous abortion.[25]

Carcinogenicity and Genotoxicity

Inorganic arsenic compounds are classified as Class A human carcinogens.[4][29]

-

Mechanism: The genotoxicity of arsenic is thought to arise from two primary mechanisms: the generation of ROS which causes DNA damage, and the inhibition of DNA repair mechanisms.[30][20] Arsenic can interfere with zinc finger proteins that are critical for DNA repair processes.[30]

Experimental Protocols

The findings described in this guide are based on various toxicological studies. Below are outlines of typical methodologies employed in this research.

In Vivo Rodent Toxicity Study Protocol

This protocol is a generalized representation of studies investigating systemic and reproductive toxicity.

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.[13][24] Animals are housed in controlled conditions (temperature, light/dark cycle) with access to standard chow and water.

-

Dosing:

-

Test Substance: Lead arsenate, or individual salts like lead acetate and sodium arsenate, dissolved or suspended in the drinking water or administered via oral gavage.

-

Dose Groups: Typically includes a control group (receiving vehicle only) and at least three dose groups (low, medium, high) to establish a dose-response relationship.[31]

-

Duration: Can range from short-term (28 days) to subchronic (90 days) or chronic (over 12 months), depending on the endpoints being studied.[31][32]

-

-

Observations:

-

Sample Collection and Analysis:

-

At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis.

-

Organs (liver, kidney, brain, testes, etc.) are excised and weighed.

-

Tissue samples are processed for:

-

Histopathology: Fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with H&E) for microscopic examination of tissue damage.[33]

-

Biochemical Assays: Tissue homogenates are used to measure enzyme activities (e.g., ALAD, PDH, SOD, CAT), levels of glutathione, and markers of lipid peroxidation.

-

Protein Expression Analysis: Techniques like Western blotting are used to quantify levels of key proteins in signaling pathways (e.g., Bax, Bcl-2, caspase-3).[17]

-

Gene Expression Analysis: RT-PCR is used to measure mRNA levels of target genes.[17]

-

-

-

Statistical Analysis: Data from treatment groups are compared to the control group using appropriate statistical methods (e.g., ANOVA, t-test) to determine significance.[31]

Caption: Generalized workflow for an in vivo rodent toxicology study.

In Vitro Cell Culture Assay for Apoptosis

This protocol is used to investigate specific molecular mechanisms in a controlled environment.

-

Cell Line: A relevant mammalian cell line is chosen, such as hepatic stem cells or neuroblastoma cells.[17][21]

-

Treatment: Cells are cultured and then incubated with varying concentrations of lead acetate and/or sodium arsenite for specific time periods (e.g., 6, 24, 48 hours).[17]

-

Cell Viability Assay: An MTT or similar assay is performed to determine the concentration of the toxicant that reduces cell viability by 50% (IC50).[17]

-

Apoptosis Detection:

-

DNA Laddering: DNA is extracted from treated cells and run on an agarose gel. Apoptosis is indicated by a characteristic "ladder" pattern of fragmented DNA.[17]

-

Western Blotting: Cell lysates are analyzed to detect changes in apoptotic proteins like caspase-3, Bax, and Bcl-2.[17]

-

Mitochondrial Membrane Potential: A fluorescent dye like JC-1 is used to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.[18]

-

Conclusion

The toxicological mechanism of lead arsenate in mammals is a complex interplay of the distinct but often overlapping toxicities of lead and arsenic. The core of its pathology lies in the profound disruption of fundamental cellular processes. By inhibiting critical metabolic and antioxidant enzymes and inducing overwhelming oxidative stress, lead arsenate triggers a cascade of events culminating in mitochondrial dysfunction, apoptosis, and widespread cellular damage. These molecular events manifest as severe systemic toxicities, including neurotoxicity, reproductive impairment, and potential carcinogenicity. The persistence of lead arsenate in the environment necessitates a continued research focus on its long-term health effects and the development of effective strategies for remediation and clinical management. This guide provides a foundational framework for professionals engaged in this critical area of toxicology and drug development.

References

- 1. Lead hydrogen arsenate - Wikipedia [en.wikipedia.org]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Lead arsenate (PbHAsO4) | PbHAsO4 | CID 24572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Disposition of Inorganic Arsenic - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Mechanisms of Lead Toxicity in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Arsenate-induced Apoptosis in Murine Embryonic Maxillary Mesenchymal Cells via Mitochondrial Mediated Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Arsenic induces oxidative stress and apoptosis in human lung cancer cells | International Journal of Life Sciences [ijlsci.in]

- 20. Arsenite-induced apoptosis can be attenuated via depletion of mTOR activity to restore autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Mechanism of Arsenic-Induced Neurotoxicity including Neuronal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Neurological effects of inorganic arsenic exposure: altered cysteine/glutamate transport, NMDA expression and spatial memory impairment [frontiersin.org]

- 24. Arsenic aggravated reproductive toxicity in male rats exposed to lead during the perinatal period - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Occupational and Environmental Exposure to Lead and Reproductive Health Impairment: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The detrimental effects of lead on human and animal health - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Arsenic aggravated reproductive toxicity in male rats exposed to lead during the perinatal period - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 29. Arsenic - Wikipedia [en.wikipedia.org]

- 30. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 31. nationalacademies.org [nationalacademies.org]

- 32. fda.gov [fda.gov]

- 33. researchgate.net [researchgate.net]

The Environmental Crucible: A Technical Guide to the Fate and Transport of Lead Arsenate in Soil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead arsenate (PbHAsO₄), a pesticide extensively used in agriculture from the late 19th to the mid-20th century, has left a lasting legacy of soil contamination. Understanding the environmental fate and transport of its constituent elements, lead (Pb) and arsenic (As), is paramount for assessing risks to human health and ecosystems, and for the development of effective remediation strategies. This in-depth technical guide synthesizes current knowledge on the chemical transformations, mobility, bioavailability, and remediation of lead arsenate in the soil environment. It provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of key processes to support further research and informed decision-making.

Introduction

The widespread application of lead arsenate to control insect pests, particularly in orchards, has resulted in significant soil contamination across former agricultural lands.[1] Both lead and arsenic are persistent, non-degradable elements that can pose long-term risks. Their fate and transport in soil are governed by a complex interplay of chemical, physical, and biological processes. This guide delves into the core principles of these processes, offering a technical foundation for professionals working in environmental science, toxicology, and drug development, where understanding contaminant behavior is crucial.

Chemical Transformations of Lead Arsenate in Soil

Upon introduction to the soil, lead arsenate undergoes various transformations that influence the speciation, solubility, and ultimately, the mobility and bioavailability of lead and arsenic.

Lead Transformations: In the soil environment, lead from lead arsenate is transformed from its initial crystalline form into various secondary minerals and associations with soil components. Over time, a significant portion of lead can be converted into highly insoluble lead phosphates, such as pyromorphite (Pb₅(PO₄)₃Cl), especially in the presence of phosphorus.[2][3] This transformation dramatically reduces lead's solubility and bioavailability.

Arsenic Transformations: Arsenic primarily exists in two oxidation states in soil: arsenate (As(V)) and arsenite (As(III)). Under the generally oxidizing conditions of surface soils, arsenate is the predominant and less mobile form.[1] Arsenic strongly adsorbs to iron and aluminum oxides and hydroxides, forming inner-sphere complexes, which significantly limits its mobility.[1] However, changes in soil redox conditions, such as waterlogging, can lead to the reduction of arsenate to the more mobile and toxic arsenite.

Data Presentation: Quantitative Analysis of Lead and Arsenic in Contaminated Soils

The following tables summarize quantitative data from various studies on lead arsenate-contaminated soils, providing insights into typical concentration ranges, the distribution of lead and arsenic in different soil fractions, their mobility, and the effectiveness of remediation efforts.

Table 1: Total Concentrations of Lead and Arsenic in Former Orchard Soils

| Location/Study | Soil Type | Lead (Pb) Concentration (mg/kg) | Arsenic (As) Concentration (mg/kg) | Reference |

| Washington State, USA | Silt Loam | 350 - 961 | 93 - 291 | [4] |

| Washington State, USA | Various | up to 3400 | up to 790 | [5][6] |

| Hanford Site, WA, USA | Not specified | Not specified | 2.9 - 270 (surface), 32 - 180 (subsurface) | [7] |

| New York, USA | Sandy to Loamy | Not specified (compared to GFAA) | Not specified (compared to GFAA) | |

| Southern Québec, Canada | Alluvial Soils | 12.32 - 149.13 | 3.01 - 37.88 |

Table 2: Sequential Extraction Results for Arsenic in Contaminated Soils

| Soil Fraction | Extractant | Percentage of Total Arsenic (%) | Reference |

| Exchangeable | NH₄NO₃ | < 1 - 5 | [8] |

| Carbonate Bound | (NH₄)₂SO₄ | < 1 - 5 | [8] |

| Fe-Mn Oxide Bound | NH₄H₂PO₄ / NH₂OH·HCl | 10 - 30 | [8] |

| Organically Bound | NH₄F / NH₄-oxalate | 20 - 50 | [8] |

| Residual | Acid Digestion (HNO₃/HF) | 10 - 40 | [8] |

Note: The distribution can vary significantly depending on soil properties.

Table 3: Column Leaching of Arsenic from Contaminated and Stabilized Soils

| Treatment | Initial Leachate As (µg/L) | Final Leachate As (µg/L) (at L/S = 50) | Overall As Leaching Reduction (%) | Reference |

| Control (Contaminated Soil) | 137.6 | ~10 | N/A | [9] |

| Steel Slag (5%) | 87.6 | ~5 | 55.0 | [9] |

| Acid Mine Drainage Sludge (5%) | 43.5 | ~4 | 74.3 | [9] |

| Cement (5%) | 56.1 | ~3 | 78.1 | [9] |

| Coal Mine Drainage Sludge (5%) | 42.7 | ~2 | 81.5 | [9] |

L/S ratio represents the liquid-to-solid ratio, simulating long-term leaching.

Table 4: Soil-Water Partition Coefficients (Kd) for Lead and Arsenic

| Element | Soil Type | pH | Kd (L/kg) | Reference |

| Lead (Pb) | Various | 4.0 - 8.5 | 10 - 100,000 | [10] |

| Arsenic (As) | Various | 4.0 - 8.5 | 5 - 2,000 | [10] |

Kd values are highly variable and depend on soil properties such as pH, organic matter content, and clay content.

Table 5: Effectiveness of Phosphate Amendments on Lead Immobilization

| Phosphate Treatment | P:Pb Molar Ratio | Reduction in Bioaccessible Pb (%) | Increase in Residual Pb Fraction (%) | Reference |

| H₃PO₄ | 4.0 | Significant | 19 - 48 | [2][3] |

| H₃PO₄ + Ca(H₂PO₄)₂ | 4.0 | Significant | 22 - 50 | [2][3] |

| H₃PO₄ + Phosphate Rock | 4.0 | Significant | 11 - 55 | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of lead and arsenic in soil. Below are summaries of key experimental protocols.

Sample Preparation for Total Metal Analysis: EPA Method 3050B (Acid Digestion)

This method is a strong acid digestion procedure to dissolve almost all elements that could become "environmentally available."

-

Homogenization: Thoroughly mix the soil sample to achieve homogeneity. If necessary, sieve the sample.

-

Digestion:

-

Weigh 1-2 g of the soil sample into a digestion vessel.

-

Add 10 mL of 1:1 nitric acid (HNO₃), mix, and cover with a watch glass.

-

Heat to 95°C and reflux for 10-15 minutes without boiling.

-

Allow the sample to cool, add 5 mL of concentrated HNO₃, and reflux for 30 minutes. Repeat this step until no brown fumes are generated.

-

After cooling, add 2 mL of water and 3 mL of 30% hydrogen peroxide (H₂O₂). Heat until effervescence subsides.

-

Continue adding 1 mL aliquots of 30% H₂O₂ until the sample appearance is unchanged, not to exceed a total of 10 mL.

-

Add 5 mL of concentrated hydrochloric acid (HCl) and 10 mL of water, cover, and heat for an additional 15 minutes.

-

-

Filtration and Dilution:

-

Filter the digestate and dilute to a final volume of 100 mL with reagent-grade water.

-

-

Analysis: The resulting solution is ready for analysis by Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Sequential Extraction for Speciation Analysis

Sequential extraction procedures operationally define the fractions of metals associated with different soil components. A typical five-step procedure is outlined below:

-

Step 1: Exchangeable Fraction: Extract the soil sample with a solution of magnesium chloride (MgCl₂) or ammonium acetate (CH₃COONH₄) at a neutral pH. This fraction represents weakly bound metals.

-

Step 2: Carbonate Bound Fraction: Extract the residue from Step 1 with a sodium acetate (CH₃COONa) solution buffered at pH 5 with acetic acid. This step targets metals associated with carbonates.

-

Step 3: Fe-Mn Oxide Bound Fraction: Extract the residue from Step 2 with a solution of hydroxylamine hydrochloride (NH₂OH·HCl) in acetic acid. This fraction contains metals associated with iron and manganese oxides.

-

Step 4: Organically Bound Fraction: Extract the residue from Step 3 with a mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂), followed by extraction with ammonium acetate. This step targets metals bound to organic matter.

-

Step 5: Residual Fraction: The remaining solid residue is digested using a strong acid mixture (e.g., HF-HClO₄-HNO₃) similar to total metal analysis. This fraction represents metals incorporated into the crystal lattice of minerals.

In Vitro Bioaccessibility (IVBA) Assay: EPA Method 1340

This method simulates the human gastric system to estimate the fraction of ingested lead and arsenic that is available for absorption.

-

Sample Preparation: Dry the soil sample and sieve to <150 µm.

-

Extraction:

-

Weigh 1 g of the sieved soil into an extraction bottle.

-

Add 100 mL of a buffered glycine-hydrochloric acid solution with a pH of 1.5.

-

Place the bottles in a rotary extractor and rotate at 30 rpm for 1 hour at 37°C.

-

-

Filtration: Filter the extract through a 0.45 µm filter.

-

Analysis: Analyze the filtrate for lead and arsenic concentrations using ICP-AES or ICP-MS.

-

Calculation: The bioaccessibility is calculated as the percentage of the metal in the extract relative to the total metal concentration in the soil sample.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes and workflows related to the environmental fate and transport of lead arsenate in soil.

Caption: Environmental fate and transport of lead arsenate in soil.

References

- 1. Arsenic Speciation and Availability in Orchard Soils Historically Contaminated with Lead Arsenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impacts of phosphate amendments on lead biogeochemistry at a contaminated site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Lead and Arsenic in Soils from Former Orchards on Growth of Three Plant Species | Semantic Scholar [semanticscholar.org]

- 6. Effects of Lead and Arsenic in Soils from Former Orchards on Growth of Three Plant Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. scirp.org [scirp.org]

lead arsenate crystal structure and mineralogy

An In-depth Technical Guide to the Crystal Structure and Mineralogy of Lead Arsenate

Introduction

Lead arsenate compounds are a significant group of minerals found in the oxidized zones of lead deposits. Historically, synthetic lead arsenate was extensively used as an insecticide, leading to its presence as a persistent soil contaminant in former agricultural areas. Understanding the crystal structure and mineralogy of these compounds is crucial for researchers, scientists, and environmental professionals involved in mineral identification, toxicology, and remediation strategies. This guide provides a detailed examination of the two primary lead arsenate minerals: mimetite and schultenite.

Mineralogy and Occurrence

Lead arsenate minerals typically form as secondary minerals resulting from the alteration of primary lead ores like galena in the presence of arsenic-bearing fluids.

Mimetite: A member of the apatite group, mimetite is the arsenic analogue of pyromorphite and forms a solid solution series with both pyromorphite (where phosphorus replaces arsenic) and vanadinite (where vanadium replaces arsenic). Its name is derived from the Greek "mimetes," meaning "imitator," due to its strong resemblance to pyromorphite.[1] Mimetite is found in the oxidized zones of lead deposits, often in association with other secondary minerals.[1][2] Notable occurrences have been reported in Tsumeb, Namibia; Johanngeorgenstadt, Germany; and Pingtouling Mine, China.[2]

Schultenite: A less common lead arsenate mineral, schultenite is a lead hydrogen arsenate. It is also found in the oxidized zones of lead- and arsenic-rich hydrothermal deposits.[3] The type locality for schultenite is the Tsumeb Mine in Namibia.[3] It was named in honor of August Benjamin de Schultén, who first synthesized the compound.[3]

Crystal Structure

The arrangement of atoms in the crystal lattice defines the fundamental properties of these minerals. Mimetite and schultenite belong to different crystal systems, resulting in distinct physical and chemical characteristics.

Mimetite: Mimetite crystallizes in the hexagonal system.[1][4] It is isostructural with other members of the apatite group. The structure consists of columns of PbO₇ polyhedra that are linked by AsO₄ tetrahedra, forming a hexagonal framework. Chloride ions are located in channels within this framework.

Schultenite: Schultenite has a monoclinic crystal structure.[3] Its structure is characterized by layers of PbO₈ polyhedra linked by HAsO₄ tetrahedra.

Crystallographic Data

The following tables summarize the key crystallographic parameters for mimetite and schultenite.

| Property | Mimetite | Schultenite |

| Chemical Formula | Pb₅(AsO₄)₃Cl | PbHAsO₄ |

| Crystal System | Hexagonal | Monoclinic |

| Space Group | P6₃/m | P2/a |

| Lattice Parameters | a = 10.24 Å, c = 7.44 Å | a = 5.827 Å, b = 6.743 Å, c = 4.847 Å, β = 95.34° |

Data for Mimetite and Schultenite compiled from multiple sources.

Physicochemical Properties

The macroscopic properties of these minerals are a direct consequence of their crystal structure and chemical composition.

| Property | Mimetite | Schultenite |

| Color | Yellow, brown, orange, white, colorless | Colorless |

| Luster | Sub-adamantine to resinous | Sub-adamantine, vitreous |

| Hardness (Mohs) | 3.5 - 4 | 2.5 |

| Density (g/cm³) | 7.24 | 5.943 - 6.08 (measured), 6.08 (calculated) |

| Cleavage | Poor/indistinct on {1011} | Good on {010} |

| Fracture | Uneven to subconchoidal | - |

| Streak | White | White |

| Refractive Index | 2.128 - 2.147 | - |

Data for Mimetite and Schultenite compiled from multiple sources.[1][3][4]

Visualizations

Crystal Structure Diagrams

Caption: Simplified Mimetite Crystal Structure.

Caption: Simplified Schultenite Crystal Structure.

Experimental Workflow

Caption: Mineral Identification Workflow.

Experimental Protocols

The characterization of lead arsenate minerals relies on a suite of analytical techniques to determine their structure, composition, and morphology.

X-ray Diffraction (XRD)

X-ray Diffraction is the primary technique for determining the crystal structure of a mineral.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is finely ground to a homogenous powder. This ensures that the crystallites are randomly oriented. The powder is then mounted on a sample holder.

-

Data Acquisition: The sample is placed in a diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured by a detector as the angle of incidence (2θ) is varied.[5]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The position and intensity of these peaks are unique to a specific crystal structure. By applying Bragg's Law (nλ = 2d sinθ), the d-spacings (the distance between atomic planes) can be calculated.[5] These d-spacings are then compared to a database, such as the International Centre for Diffraction Data (ICDD), to identify the mineral.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, making it an excellent tool for identifying minerals with characteristic molecular groups, such as the arsenate (AsO₄)³⁻ anion.

Methodology:

-

Sample Preparation: Typically, no sample preparation is required. The analysis can be performed directly on the mineral surface.

-

Data Acquisition: A monochromatic laser is focused on the sample. The scattered light is collected and passed through a spectrometer. The Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (Raman shift) from the excitation laser.

-

Data Analysis: The positions and relative intensities of the peaks in the Raman spectrum are characteristic of the specific vibrational modes of the chemical bonds within the mineral. For lead arsenates, the strong symmetric stretching mode of the As-O bond in the arsenate group produces an intense feature around 820 cm⁻¹.[6] This allows for the ready identification of arsenate-containing minerals.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS provides high-resolution imaging of the mineral's surface morphology and qualitative to semi-quantitative elemental analysis.

Methodology:

-

Sample Preparation: The sample is mounted on a stub using carbon tape. For non-conductive samples, a thin conductive coating (e.g., carbon or gold) is applied to prevent charging under the electron beam.[7]

-

Data Acquisition (SEM): A focused beam of electrons is scanned across the sample's surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons (for topography) and backscattered electrons (sensitive to atomic number contrast), which are used to form an image.[7]

-

Data Acquisition (EDS): The electron beam also excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays.[8]

-

Data Analysis: The SEM images reveal the mineral's crystal habit and surface features. The EDS spectrum shows peaks corresponding to the elements present in the sample. The relative heights of the peaks can be used to estimate the elemental composition of the mineral.[8]

Conclusion

The mineralogy of lead arsenate is primarily defined by the hexagonal mimetite and the monoclinic schultenite. Their distinct crystal structures give rise to different physical properties, which, along with their elemental composition, are key to their identification. A combination of analytical techniques, including X-ray diffraction for structural determination, Raman spectroscopy for identifying the arsenate functional group, and SEM-EDS for morphological and elemental analysis, provides a comprehensive characterization of these environmentally and mineralogically significant compounds.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. fkf.mpg.de [fkf.mpg.de]

- 3. mindat.org [mindat.org]

- 4. attminerals.com [attminerals.com]

- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Scanning Electron Microscopy (SEM) - Surface Science Western [surfacesciencewestern.com]

- 8. nanoscience.com [nanoscience.com]

An In-Depth Technical Guide on the Historical Agricultural Use of Lead Arsenate in the United States

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical agricultural application of lead arsenate (PbHAsO₄) in the United States. It details the timeline of its use, application rates, the scientific understanding of its mode of action, and the analytical methodologies employed for its detection during its period of widespread use. This document is intended to serve as a resource for researchers in environmental science, toxicology, and the history of science and technology.

Introduction: The Rise of a Double-Edged Sword in American Agriculture

In the late 19th and early 20th centuries, American agriculture faced a formidable adversary: the codling moth (Cydia pomonella), a pest capable of decimating apple and other fruit crops.[1][2] The search for an effective and persistent insecticide led to the adoption of lead arsenate, an inorganic pesticide first used against the gypsy moth in Massachusetts in 1892.[1][2] Its popularity among farmers grew rapidly due to its high efficacy, low cost, and ease of application.[1][3] However, the very properties that made lead arsenate a successful insecticide—its persistence and toxicity—also resulted in a long-lasting legacy of environmental contamination and health concerns.[3][4] This guide delves into the technical aspects of its historical use, from application to analysis, and its eventual decline.

Quantitative Data Summary

The extensive use of lead arsenate over several decades resulted in significant accumulations of lead and arsenic in agricultural soils, particularly in orchards. The following tables summarize the available quantitative data on its application and residual contamination.

Table 2.1: Historical Application Rates of Lead Arsenate on Apple Orchards

| Time Period | Application Rate (pounds per 100 gallons of water) | Number of Applications per Season |

| Early 1900s | 2 - 4 | 1 - 3 |

| Mid-1900s | 2 - 4 | 5 - 6 (or more) |

Table 2.2: Estimated Annual Consumption of Lead Arsenate in the United States

| Year | Estimated Consumption (Millions of Pounds) |

| 1929 | 29.1 |

| 1944 (Peak) | 86.4 |

| 1973 | 3.9 |

These figures represent the overall trend of lead arsenate use, peaking in the mid-1940s and declining with the advent of synthetic organic pesticides like DDT.[2]

Table 2.3: Reported Lead and Arsenic Residue Levels in Former Orchard Soils

| Location | Lead (Pb) Concentration (ppm) | Arsenic (As) Concentration (ppm) |

| Virginia (Average) | 354.5 - 442.3 | 65.2 - 107.6 |

| North Carolina (Action Levels for Cleanup) | 200 | 40 |

| Washington (Maximum Detected) | 1,200 | 400 |

Soil contamination levels vary significantly based on the history of application and soil type. These values represent a range of reported concentrations in former orchard lands.[2][3]

Experimental Protocols of the Era

Reconstructing the exact experimental protocols from the early to mid-20th century is challenging due to variations in laboratory practices. However, based on historical scientific literature, the following methodologies represent the core principles of the techniques used.

Codling Moth Bioassay (Reconstructed Protocol)

This protocol is a reconstruction of the methods used to assess the toxicity of lead arsenate to codling moth larvae.

-

Preparation of Test Substrate: Apples were sprayed with a lead arsenate solution of a known concentration and allowed to dry.

-

Introduction of Larvae: Newly hatched codling moth larvae were carefully placed on the surface of the treated apples.

-

Incubation: The apples with the larvae were kept in a controlled environment, monitoring temperature and humidity.

-

Mortality Assessment: After a predetermined period, the number of dead and live larvae was counted to determine the mortality rate associated with the specific concentration of lead arsenate.

-

Dose-Response Analysis: The experiment was repeated with a range of lead arsenate concentrations to establish a dose-response curve and determine the lethal dose (e.g., LD50).

Analysis of Lead and Arsenic Residues (Historical Methods)

The determination of lead and arsenic residues on produce and in soil was a significant concern. Early 20th-century analytical chemistry relied on wet chemistry methods.

The Gutzeit test was a common method for the semi-quantitative determination of arsenic.[5][6]

-

Sample Preparation: A sample of soil or ashed produce was digested with acid to bring the arsenic into solution.

-

Generation of Arsine Gas: The acidic sample solution was placed in a flask with arsenic-free zinc. The reaction produced arsine gas (AsH₃).

-

Detection: The arsine gas was passed over a paper strip impregnated with mercuric chloride. The arsine reacted with the mercuric chloride to produce a yellow to brown stain.

-

Quantification: The length and intensity of the stain were compared to stains produced by known standards of arsenic to estimate the concentration.

Early methods for lead analysis were often colorimetric or gravimetric.

-

Sample Preparation: The sample was ashed to remove organic matter, and the ash was dissolved in acid.

-

Precipitation: Lead was precipitated from the solution as lead sulfide or lead chromate.

-

Quantification (Gravimetric): The precipitate was filtered, dried, and weighed. The weight of the precipitate was used to calculate the concentration of lead in the original sample.

-

Quantification (Colorimetric): Alternatively, the lead could be reacted with a color-forming reagent, and the intensity of the color, measured with a colorimeter, was proportional to the lead concentration.

Visualizing Historical Processes and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the historical use of lead arsenate.

Signaling Pathway of Arsenate Toxicity

Arsenate, the form of arsenic in lead arsenate, was understood to be a general protoplasmic poison.[7] Its primary modes of action included the uncoupling of oxidative phosphorylation and the inhibition of enzymes containing sulfhydryl groups.[2]

References

- 1. aapse.org [aapse.org]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. [PDF] The History of Lead Arsenate Use in Apple Production: Comparison of its Impact in Virginia with Other States | Semantic Scholar [semanticscholar.org]

- 4. Legacies of lead & arsenic - Washington State Department of Ecology [ecology.wa.gov]

- 5. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 6. scispace.com [scispace.com]

- 7. Lead arsenate [sitem.herts.ac.uk]

Degradation Pathways of Lead Arsenate in the Environment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of lead arsenate, a legacy pesticide of significant toxicological concern. Due to its historical widespread use in agriculture, understanding its long-term fate, transformation, and the mobility of its toxic constituents—lead and arsenic—is critical for environmental risk assessment and the development of effective remediation strategies. This document synthesizes current scientific understanding, presents quantitative data, details experimental methodologies, and provides visual representations of key processes.

Introduction to Lead Arsenate and its Environmental Significance